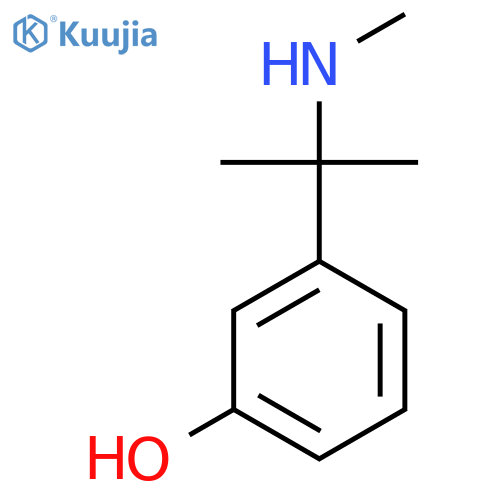Cas no 1542647-07-3 (3-2-(methylamino)propan-2-ylphenol)

1542647-07-3 structure
商品名:3-2-(methylamino)propan-2-ylphenol
3-2-(methylamino)propan-2-ylphenol 化学的及び物理的性質
名前と識別子
-
- 3-2-(methylamino)propan-2-ylphenol
- 3-[2-(methylamino)propan-2-yl]phenol
- EN300-1999602
- 1542647-07-3
-
- インチ: 1S/C10H15NO/c1-10(2,11-3)8-5-4-6-9(12)7-8/h4-7,11-12H,1-3H3
- InChIKey: CKAWTPWDBXLBSO-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=CC(=C1)C(C)(C)NC
計算された属性
- せいみつぶんしりょう: 165.115364102g/mol
- どういたいしつりょう: 165.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 32.3Ų
3-2-(methylamino)propan-2-ylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1999602-0.05g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 0.05g |
$888.0 | 2023-09-16 | ||
| Enamine | EN300-1999602-5g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 5g |
$3065.0 | 2023-09-16 | ||
| Enamine | EN300-1999602-0.5g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 0.5g |
$1014.0 | 2023-09-16 | ||
| Enamine | EN300-1999602-2.5g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 2.5g |
$2071.0 | 2023-09-16 | ||
| Enamine | EN300-1999602-0.1g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 0.1g |
$930.0 | 2023-09-16 | ||
| Enamine | EN300-1999602-1.0g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 1g |
$1057.0 | 2023-06-01 | ||
| Enamine | EN300-1999602-10g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 10g |
$4545.0 | 2023-09-16 | ||
| Enamine | EN300-1999602-10.0g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 10g |
$4545.0 | 2023-06-01 | ||
| Enamine | EN300-1999602-5.0g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 5g |
$3065.0 | 2023-06-01 | ||
| Enamine | EN300-1999602-0.25g |
3-[2-(methylamino)propan-2-yl]phenol |
1542647-07-3 | 0.25g |
$972.0 | 2023-09-16 |
3-2-(methylamino)propan-2-ylphenol 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
1542647-07-3 (3-2-(methylamino)propan-2-ylphenol) 関連製品
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2055042-70-9(N-(Azido-PEG4)-biocytin)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
